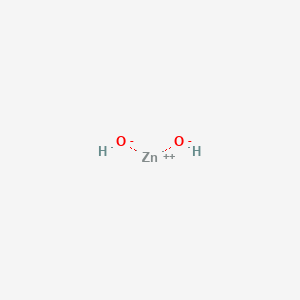

ZINC;dihydroxide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of zinc dihydroxide and its conversion to zinc oxide can occur through several processes, including thermal decomposition. One notable method involves the thermal decomposition of zinc hydroxide chloride monohydrate to crystalline ZnO, highlighting the significance of controlling atmospheric moisture during production to optimize efficiency (Moezzi, Cortie, & McDonagh, 2016).

Molecular Structure Analysis

Anhydrous zinc hydroxide sulfates serve as precursors for creating pigments and ZnO nanomaterials. Their crystal structure, determined through techniques like high-resolution laboratory X-ray powder diffraction, reveals the presence of brucite-type Zn(OH)2 layers, with zinc ions coordinated in a unique layered structure (Germann, Dinnebier, Liu, Dong, & Li, 2016).

Chemical Reactions and Properties

The transformation of zinc hydroxide sulfate to zinc oxide demonstrates discrete steps involving dehydration and decomposition, revealing insights into the thermal behavior of zinc compounds and their conversion into ZnO under specific conditions (Moezzi, Cortie, & McDonagh, 2013).

Physical Properties Analysis

The synthesis and characterization of zinc hydroxide dihydrate through hydrothermal conversion unveil its role as a precursor for ZnO nanostructures. This process, along with the detailed analysis of its crystal structure and decomposition, provides valuable data for applications requiring specific ZnO morphologies (Gordeeva, Hsu, Jenei, Carvalho, Simak, Andersson, & Häussermann, 2020).

Chemical Properties Analysis

Investigations into the reactivity of zinc hydroxide acetate dihydrate in different environments, such as ethanol, provide insights into the dehydration processes and the formation of zinc oxide and anhydrous zinc acetate. This highlights the influence of synthesis conditions on the chemical properties of zinc compounds (Moezzi, Cortie, Shimmon, & McDonagh, 2013).

Applications De Recherche Scientifique

Hydrogen Sulfide Removal : Zinc oxide, a derivative of zinc hydroxide, is effective in removing hydrogen sulfide from gases like reformer feeds, synthesis gas, and natural gas. This process involves different reaction regimes influenced by factors such as crystallite size, morphology, and doping (Davidson, Lawrie, & Sohail, 1995).

Catalysis in Chemical Reactions : Zinc oxide catalyzes the dehydrogenation of primary alcohols into carboxylic acids and hydrogen gas. This process has potential applications in hydrogen and acetic acid production (Monda & Madsen, 2018).

Biomedical Applications : Zinc oxide nanoparticles exhibit biocompatibility, low toxicity, and economic viability, making them suitable for anticancer, antibacterial, antidiabetic treatments, and bioimaging (Jiang, Pi, & Cai, 2018). They also demonstrate promising anticancer and antimicrobial properties, with potential as drug carriers for reducing toxicity and off-target effects (Mishra et al., 2017).

Catalysis in Methanol Synthesis : ZnO nanoparticles are explored for their potential in catalytic synthesis of methanol and water gas shift reactions due to their unique surface chemistry (Strunk et al., 2009).

Optoelectronic Applications : Zinc oxide nanoparticles synthesized via pulsed laser ablation in aqueous media are promising for optoelectronic devices and light-emitting diodes (Singh & Gopal, 2008).

Environmental Impact and Toxicity : While ZnO nanoparticles offer numerous benefits, concerns regarding their environmental impact and potential cytotoxic and genotoxic effects on human cells require further research (Król et al., 2017).

Zinc Metabolism in Liver Dysfunction : Zinc metabolism plays a crucial role in liver function, particularly in the activity of enzymes like alcohol dehydrogenase and glutamic dehydrogenase (Vallee et al., 1958).

Synthesis and Structural Studies : Research into the synthesis and structural properties of zinc hydroxide and its derivatives is ongoing, with studies exploring various methods and the resultant properties of zinc oxide nanostructures (Moezzi, Cortie, & McDonagh, 2016).

Safety and Hazards

Orientations Futures

Research on zinc and its compounds, including zinc hydroxide, is ongoing. Future research directions include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . There is also interest in the potential role of zinc in the pathophysiology and treatment of affective disorders .

Mécanisme D'action

Target of Action

ZINC;dihydroxide, also known as Zinc Hydroxide, is an inorganic compound that plays a crucial role in various biological processes. Its primary targets are the cells of the human body, where it interacts with numerous proteins and enzymes . It is also used in topical preparations for skin conditions, acting as a physical barrier to prevent skin irritation and help heal damaged skin .

Mode of Action

Zinc Hydroxide acts by providing a physical barrier to prevent skin irritation and help heal damaged skin . It is also known to dissolve in excess aqueous ammonia to form a colorless, water-soluble ammine complex . This interaction with its targets results in changes at the cellular level, contributing to the maintenance of normal physiological processes .

Biochemical Pathways

Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways, namely those involved in proliferation, apoptosis, and antioxidant defenses .

Pharmacokinetics

The pharmacokinetics of Zinc involves its absorption, distribution, metabolism, and excretion . Zinc transporters take up/release zinc ions (Zn 2+) across biological membranes and maintain intracellular and intra-organellar Zn 2+ homeostasis . This process requires a series of conformational changes in the transporters .

Result of Action

The molecular and cellular effects of Zinc Hydroxide’s action are diverse. It plays a critical role in cell proliferation, survival/death, and DNA repair mechanisms . It also has a significant impact on growth and effects on immunity, various systems of the body, and participation in different metabolisms .

Action Environment

The action, efficacy, and stability of Zinc Hydroxide can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of other substances such as strong acids or alkalis . Furthermore, its effectiveness as a physical barrier on the skin can be influenced by factors such as humidity and temperature.

Propriétés

IUPAC Name |

zinc;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Zn/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZADUVQMDAIAO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20427-58-1 | |

| Record name | Zinc hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

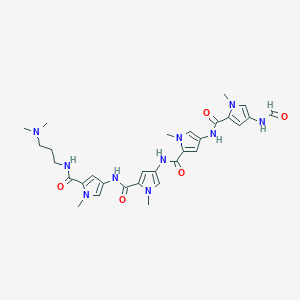

Feasible Synthetic Routes

Q & A

Q1: What is the role of zinc dihydroxide in the MOVPE growth of ZnO?

A1: Zinc dihydroxide is a key intermediate in the formation of ZnO during MOVPE. The process begins with diethylzinc (DEZn) reacting with oxygen atoms from nitrous oxide (N2O). This reaction forms diethoxy zinc (DEOZn; Zn(OC2H5)2). At high temperatures, DEOZn undergoes further reaction, eliminating ethylene (C2H4) and transforming into zinc dihydroxide []. This zinc dihydroxide then contributes to the formation of ZnO on the substrate.

Q2: Besides direct conversion to ZnO, are there other processes involving zinc dihydroxide during MOVPE?

A2: Yes, research indicates that oligomerization plays a significant role []. This means that alongside the main reaction pathway, reactants like zinc dihydroxide can also combine with themselves or other precursors to form dimers, trimers, and even larger oligomeric structures. These oligomers contribute to the overall deposition and growth of ZnO on the substrates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)

![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)

![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)